

# An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers

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This guide provides a comprehensive overview of the core principles, mechanisms, and experimental methodologies related to the enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs). The strategic release of cytotoxic payloads is paramount to the efficacy and safety of ADCs, with enzyme-cleavable linkers offering a sophisticated approach to achieving tumor-selective drug delivery.

## Introduction to ADC Linkers and Their Role

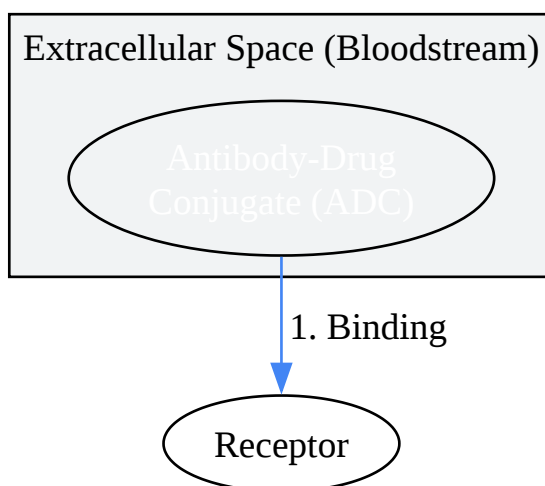
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule, referred to as the payload.<sup>[1][2][3]</sup> The linker is a critical component of an ADC, covalently connecting the antibody to the payload.<sup>[1][4][5]</sup> An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.<sup>[5][6][7]</sup> However, it must also be efficiently cleaved to release the active drug upon reaching the target tumor cells.<sup>[5][6][7]</sup>

Enzymatically cleavable linkers are designed to be substrates for enzymes that are abundant in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as the lysosome.<sup>[6][8]</sup> This strategy leverages the unique biological characteristics of tumor cells to trigger payload release, enhancing the therapeutic window of the ADC.<sup>[7][8]</sup> More than 80% of clinically approved ADCs utilize cleavable linkers, underscoring their importance in modern ADC design.<sup>[5][9]</sup>

## ADC Internalization and Intracellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process. Understanding this pathway is crucial for designing effective enzymatically cleavable linkers.

- **Binding:** The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a tumor cell.[1][2]
- **Internalization:** Upon binding, the ADC-antigen complex is internalized into the cell, typically through a process called receptor-mediated endocytosis.[2][10][11] This forms an early endosome containing the ADC.
- **Trafficking and Fusion:** The endosome matures and traffics through the cell, eventually fusing with a lysosome.[10][11] The lysosomal compartment is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes.[4][12]
- **Enzymatic Cleavage:** Inside the lysosome, specific enzymes recognize and cleave the linker of the ADC.[1][8][12]
- **Payload Release and Action:** The cleavage of the linker liberates the cytotoxic payload, which can then exit the lysosome and exert its cell-killing effect, for instance, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[10]



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# Major Classes of Enzymatically Cleavable Linkers

## Protease-Cleavable Linkers

Protease-cleavable linkers are the most widely used type in clinically approved ADCs.<sup>[5]</sup> They are typically based on dipeptide sequences that are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells.<sup>[6][13][14]</sup>

- **Valine-Citrulline (Val-Cit):** This is the most popular and well-established dipeptide linker.<sup>[8]</sup> <sup>[15]</sup> It exhibits high stability in human plasma while being efficiently cleaved by Cathepsin B inside lysosomes.<sup>[8][16]</sup> A self-immolative spacer, p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload.<sup>[1][8][15]</sup> After Cathepsin B cleaves the amide bond of the citrulline, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified payload, carbon dioxide, and an azaquinone methide.<sup>[12][15]</sup>
- **Valine-Alanine (Val-Ala):** Similar to Val-Cit, the Val-Ala linker is also cleaved by Cathepsin B, though generally at a slower rate.<sup>[17]</sup> It is highly stable in human plasma and its lower hydrophobicity can be advantageous when conjugating highly hydrophobic payloads, potentially reducing ADC aggregation.<sup>[17][18]</sup>
- **Gly-Gly-Phe-Gly (GGFG):** This tetrapeptide linker is notably used in the ADC Enhertu.<sup>[4]</sup> It offers greater stability in the bloodstream compared to some dipeptide linkers and is cleaved by lysosomal cathepsins.<sup>[4][18]</sup>

## β-Glucuronide Linkers

These linkers utilize a β-glucuronic acid moiety that is cleaved by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and also found in the necrotic regions of some tumors.<sup>[17][19]</sup>

- **Mechanism:** The glycosidic bond of the β-glucuronide linker is hydrolyzed by GUSB.<sup>[19][20]</sup> This cleavage, similar to peptide linkers, often triggers the decomposition of a self-immolative spacer to release the payload.<sup>[15][17]</sup>
- **Advantages:** β-glucuronide linkers demonstrate excellent plasma stability, with an extrapolated half-life of 81 days in one study.<sup>[17]</sup> The high hydrophilicity of the glucuronic acid sugar can help mitigate aggregation issues, especially with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).<sup>[1][19][21]</sup>

## Phosphatase-Cleavable Linkers

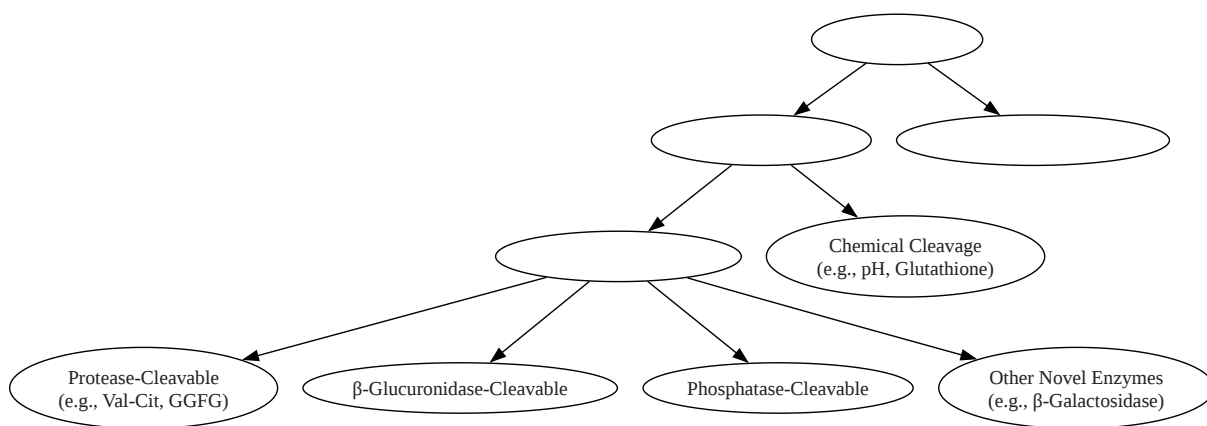
This class of linkers is designed to be cleaved by phosphatases, such as acid phosphatase, which are present in the lysosome.[\[1\]](#)[\[8\]](#)[\[22\]](#)

- Mechanism: These linkers are based on a phosphate ester bond.[\[22\]](#) Lysosomal phosphatases hydrolyze the phosphate or pyrophosphate groups, leading to the release of the payload, often an alcohol.[\[22\]](#)[\[23\]](#)
- Advantages: The anionic nature of the phosphate groups imparts high solubility, which can help prevent ADC aggregation.[\[24\]](#) They offer a distinct release mechanism that can be exploited for payloads containing hydroxyl groups.

## Other Novel Enzyme-Cleavable Linkers

Research continues to explore new enzyme-linker systems to further refine ADC performance. These include:

- $\beta$ -Galactosidase-Cleavable Linkers:  $\beta$ -galactosidase is another lysosomal enzyme that is overexpressed in some tumors and can be used to trigger payload release.[\[5\]](#)[\[9\]](#)[\[18\]](#)
- Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are also upregulated in certain tumor cells.[\[5\]](#)[\[12\]](#)



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## Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different enzymatically cleavable linkers.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

Dipeptide Linker	Relative Cleavage Rate (Compared to Val-Cit)	Reference
Val-Cit	1x	<a href="#">[13]</a>
Val-Ala	~0.5x	<a href="#">[13]</a> <a href="#">[17]</a>
Phe-Lys	~30x	<a href="#">[13]</a>

Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific ADC construct.[\[13\]](#)

Table 2: Comparative Plasma Stability of Different Linker Types

Linker Type	Linker Example	Stability Characteristics	Reference
Protease-Cleavable	Val-Cit	High stability in human plasma.	[8][16]
Protease-Cleavable	GGFG	Generally offers greater stability in the bloodstream compared to dipeptides.	[4][18]
$\beta$ -Glucuronide	Glucuronic acid-PABC	Highly stable in plasma, with an extrapolated half-life of 81 days in one study.	[17]

| Acid-Labile (for comparison) | Hydrazone | Can undergo slow hydrolysis at physiological pH, with half-lives around 2-3 days. |[9][17] |

## Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating the performance of enzymatically cleavable linkers.

### Protocol: In Vitro Enzymatic Cleavage Assay

This assay is used to determine the susceptibility of an ADC linker to cleavage by a specific enzyme and to quantify the rate of payload release.

Objective: To quantify the release of a cytotoxic payload from an ADC in the presence of a specific lysosomal enzyme (e.g., Cathepsin B).

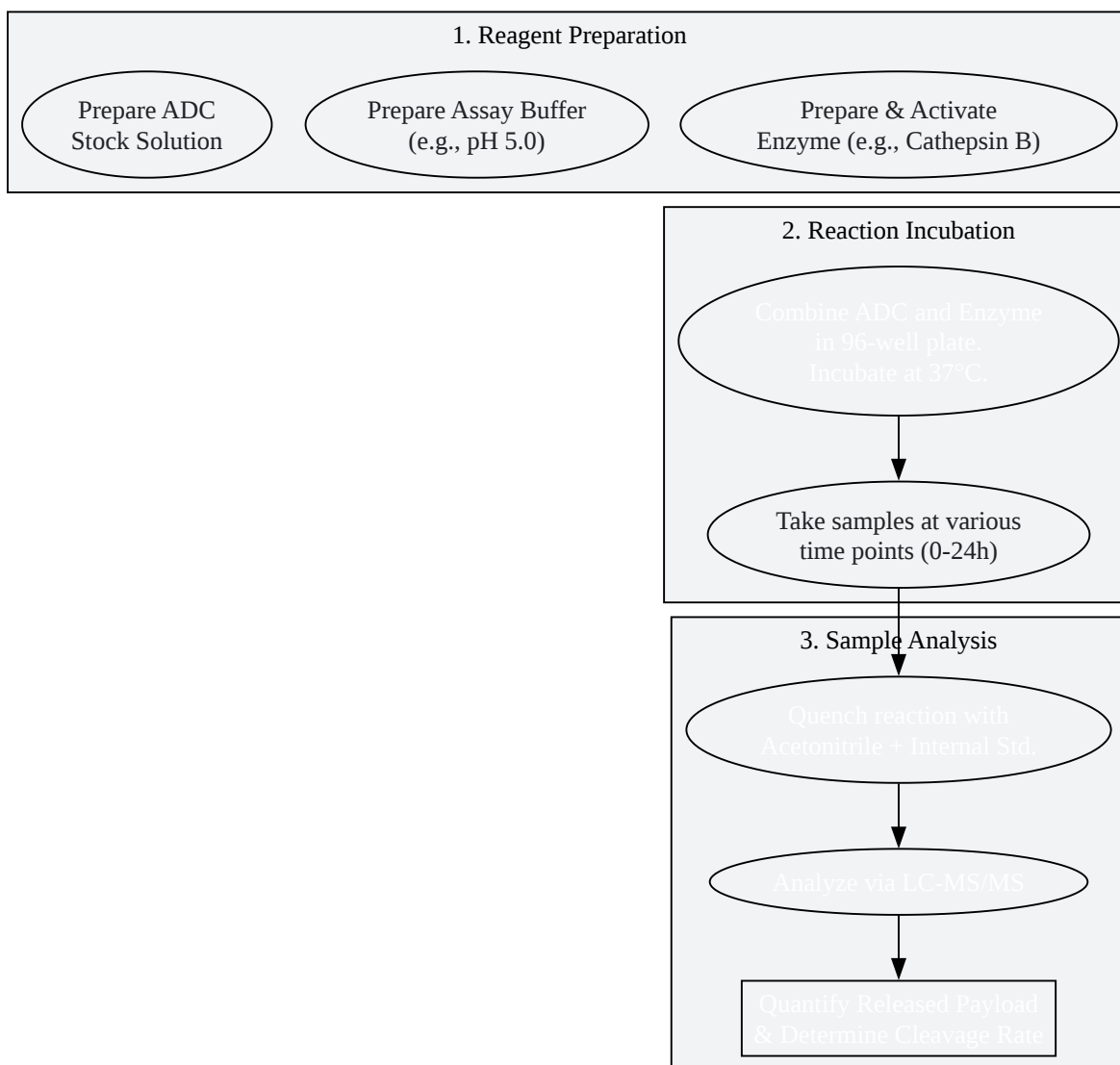
Materials:

- ADC construct with the cleavable linker.

- Purified enzyme (e.g., recombinant human Cathepsin B).
- Assay Buffer (e.g., Sodium Acetate buffer, pH 5.0, with DTT and EDTA for Cathepsin B activation).
- Quenching Solution (e.g., Acetonitrile containing an internal standard for LC-MS analysis).  
[\[13\]](#)
- 96-well microplate.
- Incubator set to 37°C.
- LC-MS/MS system for analysis.

#### Methodology:

- Enzyme Activation: If required, pre-incubate the enzyme (e.g., Cathepsin B) in Assay Buffer under activating conditions.[\[13\]](#)
- Reaction Setup: In a 96-well plate, combine the ADC stock solution and Assay Buffer.
- Initiate Reaction: Add the activated enzyme solution to the wells to start the cleavage reaction. Include a "no-enzyme" control to assess linker stability under assay conditions.[\[13\]](#)
- Incubation: Incubate the plate at 37°C.
- Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction wells.[\[25\]](#)
- Reaction Quenching: Immediately stop the reaction by adding the aliquot to the Quenching Solution.[\[13\]](#)[\[25\]](#)
- Sample Analysis: Analyze the quenched samples using LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.[\[13\]](#)
- Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage. For kinetic parameter determination ( $K_m$ ,  $k_{cat}$ ), the assay is run with varying substrate concentrations.[\[13\]](#)



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## Protocol: Plasma Stability Assay



Objective: To evaluate the stability of the ADC linker in plasma to predict its in vivo stability.[25]

Methodology:

- Thaw human, rat, or mouse plasma at 37°C.[25]
- Spike the ADC into the plasma to a final, known concentration.
- Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[25]
- At each time point, take an aliquot and process it to precipitate plasma proteins and extract the ADC.
- Analyze the samples using an appropriate method (e.g., ELISA or LC-MS/MS) to quantify the amount of intact ADC remaining.
- Plot the percentage of intact ADC versus time to determine the stability and half-life of the ADC in plasma.

## Protocol: Cellular Cytotoxicity Assay

Objective: To assess the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on target cancer cells.[25]

Methodology:

- Seed a target antigen-positive cancer cell line in a 96-well plate and allow cells to adhere.[25]
- Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
- Treat the cells with the different concentrations of the ADC constructs and controls.
- Incubate for a period sufficient to allow for internalization, cleavage, and induction of cell death (typically 72-96 hours).

- Assess cell viability using a suitable reagent (e.g., MTS, MTT).[25]
- Plot cell viability versus concentration and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.

## Conclusion

The choice of an enzymatically cleavable linker is a critical decision in the design of an ADC, profoundly impacting its stability, efficacy, and safety profile. Protease-cleavable linkers, particularly the Val-Cit dipeptide, are well-established and clinically validated. However,  $\beta$ -glucuronide and phosphatase-cleavable linkers offer valuable alternatives with distinct advantages, such as increased hydrophilicity and different payload compatibility. A thorough understanding of the mechanisms of ADC trafficking and linker cleavage, combined with rigorous in vitro and cell-based characterization, is essential for the successful development of the next generation of highly effective and selective Antibody-Drug Conjugates.

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